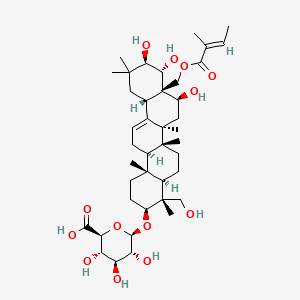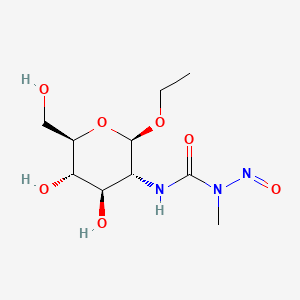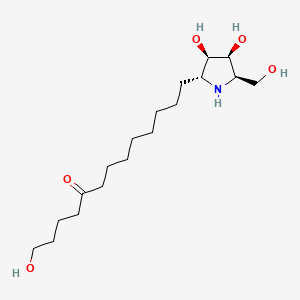
Broussonetinine B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Broussonetinine B can be synthesized through biosynthetic pathways similar to those of sphingosine and phytosphingosine . The synthesis involves feeding experiments using [1-13C]glucose and 13C-NMR spectroscopic studies .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources, particularly from Broussonetia kazinoki .
Análisis De Reacciones Químicas
Types of Reactions: Broussonetinine B undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: The compound reacts with common reagents such as ninhydrin, which is used to detect the presence of amino acids and proteins . The reaction conditions often involve preparative high-performance liquid chromatography (HPLC) for isolation and purification .
Major Products Formed: The major products formed from these reactions include various glycosidase inhibitors, which are crucial for its biological activity .
Aplicaciones Científicas De Investigación
Broussonetinine B has a wide range of scientific research applications:
Mecanismo De Acción
Broussonetinine B exerts its effects by inhibiting glycosidases, enzymes responsible for breaking down glycosidic bonds in carbohydrates . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing substrate access and subsequent catalysis . The molecular targets include various glycosidases, and the pathways involved are related to carbohydrate metabolism .
Comparación Con Compuestos Similares
- Broussonetine A
- Broussonetine E
- Broussonetine F
- Broussonetinine A
Comparison: Broussonetinine B is unique due to its specific glycosidase-inhibitory properties, which are more potent compared to other similar compounds . While Broussonetine A, E, and F also exhibit glycosidase inhibition, this compound has shown stronger activity in various studies .
Propiedades
Número CAS |
190317-93-2 |
|---|---|
Fórmula molecular |
C18H35NO5 |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
13-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1-hydroxytridecan-5-one |
InChI |
InChI=1S/C18H35NO5/c20-12-8-7-10-14(22)9-5-3-1-2-4-6-11-15-17(23)18(24)16(13-21)19-15/h15-21,23-24H,1-13H2/t15-,16-,17-,18+/m1/s1 |
Clave InChI |
HLJOKJJUFIWVNY-TVFCKZIOSA-N |
SMILES isomérico |
C(CCCCC(=O)CCCCO)CCC[C@@H]1[C@H]([C@H]([C@H](N1)CO)O)O |
SMILES canónico |
C(CCCCC(=O)CCCCO)CCCC1C(C(C(N1)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


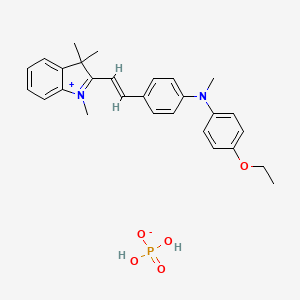
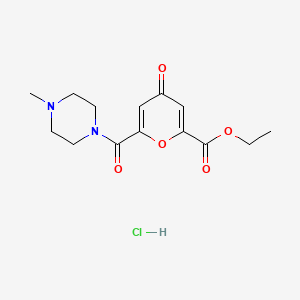
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)
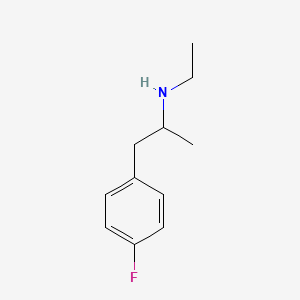

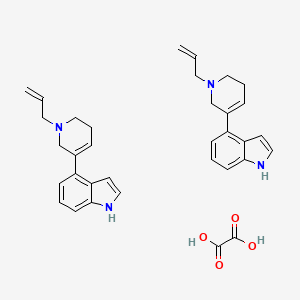
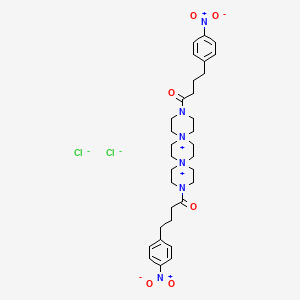
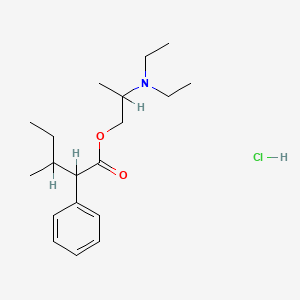
![2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12771992.png)
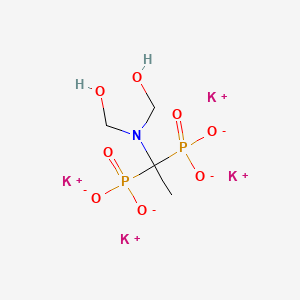
![1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B12772017.png)
